Sorbitol-6-phosphate

Description

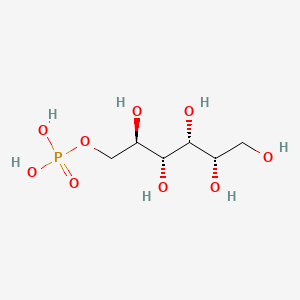

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentahydroxyhexyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACTWZZMVMUKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864641 | |

| Record name | 1-O-Phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sorbitol-6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13270-18-3, 20479-58-7 | |

| Record name | 1-O-Phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitol-6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Pathway of Sorbitol-6-Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the metabolic pathway of Sorbitol-6-phosphate, a key intermediate in sorbitol synthesis and metabolism. This document outlines the core enzymatic reactions, presents quantitative kinetic data, details experimental protocols for enzyme activity assays, and illustrates the key pathways and workflows through diagrams.

Introduction to this compound Metabolism

This compound is a phosphorylated sugar alcohol that plays a crucial role in the metabolism of sorbitol, a polyol with significant physiological roles in various organisms, from bacteria to plants and animals. In many plants, particularly in the Rosaceae family (e.g., apples, pears, and cherries), sorbitol is a primary product of photosynthesis and a major form of translocated carbon. In animals, the analogous polyol pathway, which involves the conversion of glucose to sorbitol, has been implicated in the pathophysiology of diabetic complications.

The metabolism of this compound is primarily governed by two key enzymes: This compound dehydrogenase (S6PDH) and Sorbitol-6-phosphatase (SPP) . These enzymes catalyze the interconversion of this compound with fructose-6-phosphate (B1210287) and its dephosphorylation to sorbitol, respectively.

Core Metabolic Pathway

The central metabolic pathway of this compound involves its synthesis from glucose-6-phosphate and its subsequent conversion to sorbitol or fructose-6-phosphate.

Synthesis of this compound

In organisms that synthesize sorbitol, the pathway typically starts from glucose-6-phosphate, a central molecule in carbohydrate metabolism.

-

Step 1: Reduction of Glucose-6-Phosphate: Glucose-6-phosphate is reduced to this compound by the enzyme Aldose-6-phosphate reductase (A6PR) , also known as this compound dehydrogenase (S6PDH) when acting in the reverse direction. This reaction is dependent on the coenzyme NADPH.

Fate of this compound

Once synthesized, this compound can be metabolized through two primary reactions:

-

Dephosphorylation to Sorbitol: Sorbitol-6-phosphatase (SPP) catalyzes the hydrolysis of the phosphate (B84403) group from this compound, yielding sorbitol and inorganic phosphate (Pi)[1]. This is the final step in the biosynthesis of sorbitol in many plants.

-

Oxidation to Fructose-6-Phosphate: This compound dehydrogenase (S6PDH) , an NAD(P)+ dependent oxidoreductase, catalyzes the reversible oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate[2]. This reaction links sorbitol metabolism to glycolysis and the pentose (B10789219) phosphate pathway.

Quantitative Data on Key Enzymes

The kinetic properties of this compound dehydrogenase and Sorbitol-6-phosphatase are crucial for understanding the regulation and flux of this metabolic pathway. The following tables summarize key quantitative data from various studies.

This compound Dehydrogenase (S6PDH)

| Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Coenzyme | Reference |

| Loquat Leaves | D-Sorbitol-6-phosphate | 2.22 | Not Reported | NADP+ | [3][4] |

| Loquat Leaves | Glucose-6-phosphate | 11.6 | Not Reported | NADPH | [3][4] |

| Rice (recombinant) | Glucose-6-phosphate | 15.9 ± 0.2 | Not Reported | Not Specified | [5] |

| Rice (recombinant) | This compound | 7.21 ± 0.5 | Not Reported | Not Specified | [5] |

| Escherichia coli | D-Fructose-6-phosphate | Not specified | Not Reported | NADH | [6] |

Sorbitol-6-Phosphatase (SPP)

| Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Activator | Reference |

| Apple Leaves | This compound | 0.85 | 137.4 | Mg²⁺ | [1] |

| Apple Leaves | Mg²⁺ | 0.29 | Not Reported | - |

Regulation of this compound Metabolism

The flux through the this compound pathway is regulated at multiple levels, including substrate availability and the expression of the key enzymes. In plants, sugars such as sorbitol and sucrose (B13894) can act as signaling molecules, influencing gene expression.

For instance, in apple shoot tips, exogenous sorbitol has been shown to specifically stimulate the transcript level and activity of sorbitol dehydrogenase (which converts sorbitol to fructose), while sucrose specifically inhibits it. Conversely, sucrose enhances the activity and transcript level of sucrose synthase, an enzyme involved in sucrose metabolism[6]. This suggests a feedback mechanism where the end-products of photosynthesis regulate their own metabolism in sink tissues.

References

- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 2. Sugar Signaling During Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sugar metabolism and accumulation in the fruit of transgenic apple trees with decreased sorbitol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Down-regulation of sorbitol dehydrogenase and up-regulation of sucrose synthase in shoot tips of the transgenic apple trees with decreased sorbitol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Sorbitol-6-Phosphate in Fructose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose (B13574) consumption has risen dramatically in recent decades, paralleling the increased incidence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and obesity. While the primary hepatic pathway of fructose metabolism via fructokinase and aldolase (B8822740) B is well-documented, a secondary, yet crucial, pathway involving sorbitol-6-phosphate is gaining recognition for its significant regulatory and metabolic implications. This technical guide provides an in-depth exploration of the role of this compound in fructose metabolism, consolidating current knowledge on its biochemical pathways, enzymatic regulation, and impact on cellular homeostasis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry investigating fructose metabolism and related pathologies.

Introduction

Fructose, a simple sugar found in fruits, honey, and as a component of sucrose (B13894) and high-fructose corn syrup, is metabolized differently from glucose. The majority of ingested fructose is taken up by the liver, where it is primarily phosphorylated to fructose-1-phosphate. However, a portion of fructose can be converted to fructose-6-phosphate (B1210287), which can then enter the this compound pathway. This pathway involves the interconversion of fructose-6-phosphate and this compound, catalyzed by this compound dehydrogenase, and the subsequent dephosphorylation of this compound to sorbitol by this compound phosphatase. While seemingly a minor branch of fructose metabolism, the this compound pathway has emerged as a critical node in regulating glycolytic flux, influencing cellular redox balance, and contributing to the pathophysiology of metabolic diseases.

The this compound Pathway: A Core Component of Fructose Metabolism

The this compound pathway represents a key intersection between fructose and glucose metabolism. It consists of two primary enzymatic steps that allow for the conversion of a glycolytic intermediate into a sugar alcohol phosphate (B84403) and its subsequent dephosphorylation.

Enzymatic Reactions

This compound Dehydrogenase (S6PDH)

This compound dehydrogenase (EC 1.1.1.140) catalyzes the reversible, NAD(P)H-dependent reduction of fructose-6-phosphate to this compound.[1] In the forward reaction, it consumes NADPH, linking fructose metabolism to the pentose (B10789219) phosphate pathway and cellular redox status. The reverse reaction, the oxidation of this compound to fructose-6-phosphate, utilizes NAD+.[1]

This compound Phosphatase (S6PP)

This compound phosphatase (EC 3.1.3.50) catalyzes the irreversible hydrolysis of this compound to sorbitol and inorganic phosphate (Pi).[2] This enzyme is highly specific for its substrate and plays a crucial role in the net production of sorbitol from fructose-6-phosphate.[3]

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes in the this compound pathway are critical for understanding its flux and regulation. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of this compound Dehydrogenase (S6PDH)

| Organism/Tissue | Substrate | Km (µM) | Vmax | Inhibitors | IC50 (µM) | Reference |

| Escherichia coli | Fructose-6-Phosphate | 568 ± 66 | - | 5-Phospho-D-arabinonohydroxamic acid | 40 ± 1 | [4] |

| NADH | 25 ± 3 | - | 5-Phospho-D-arabinonate | 48 ± 3 | [4] | |

| D-Mannose-6-phosphate | 7.5 ± 0.4 | [4] | ||||

| Aerobacter aerogenes | Fructose-6-Phosphate | 380 | - | - | - | [4] |

| NADH | 28 | - | - | - | [4] | |

| Apple (Malus domestica) | This compound | - | - | - | - | [5] |

| A. arboris | - | - | 147 ± 2.5 U/mg | - | - | [6] |

| E. amylovora | - | - | - | - | - | [6] |

Table 2: Kinetic Parameters of this compound Phosphatase (S6PP)

| Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Inhibitors | Ki (mM) | Reference |

| Apple (Malus domestica) Leaves | This compound | 0.85 | 89.8 | Sorbitol (competitive) | 109 | [3][7] |

| Mg2+ | 0.29 | - | Fluoride, Vanadate, Molybdate, Pi | - | [7] |

Signaling Pathways and Regulatory Mechanisms

The flux through the this compound pathway is tightly regulated at both the transcriptional and allosteric levels, integrating signals from hormonal and metabolic cues.

Transcriptional Regulation

In plants, the expression of key enzymes in sorbitol metabolism, including those in the this compound pathway, is regulated by transcription factors such as MdbZIP39, which is in turn controlled by the energy-sensing kinase SnRK1.[8] This suggests a sophisticated mechanism for coordinating carbon allocation in response to cellular energy status. In mammals, the transcriptional regulation of S6PDH and S6PP is less well understood but is likely influenced by carbohydrate-responsive element-binding protein (ChREBP) and other transcription factors that govern fructose and glucose metabolism.[9]

Hormonal and Allosteric Regulation

Hormones such as insulin and glucagon (B607659) play a central role in regulating hepatic carbohydrate metabolism and are likely to influence the this compound pathway. Glucagon, via cyclic AMP and protein kinase A, promotes gluconeogenesis and would be expected to decrease the flux towards this compound.[10] Conversely, insulin promotes glycolysis and may enhance the pathway's activity. Fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, is under hormonal control and indirectly influences the availability of fructose-6-phosphate for the this compound pathway.[11][12][13]

Figure 1: Regulatory network of the this compound pathway.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is fundamental to studying the this compound pathway. The following are detailed protocols for key experiments.

This compound Dehydrogenase (S6PDH) Activity Assay

This spectrophotometric assay measures the oxidation of NADH, which is coupled to the reduction of fructose-6-phosphate to this compound.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.4)

-

NADH (10 mM stock solution)

-

Fructose-6-phosphate (100 mM stock solution)

-

Enzyme extract

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH (final concentration 0.2 mM), and enzyme extract in a cuvette.

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding fructose-6-phosphate (final concentration 5 mM).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Figure 2: Workflow for S6PDH activity assay.

This compound Phosphatase (S6PP) Activity Assay

This colorimetric assay measures the release of inorganic phosphate (Pi) from this compound using the Malachite Green reagent.[3][7]

Materials:

-

MES-NaOH buffer (50 mM, pH 6.8)

-

MgCl2 (100 mM stock solution)

-

This compound (20 mM stock solution)

-

Enzyme extract

-

Malachite Green reagent

-

Phosphate standard solution

-

Microplate reader capable of reading at ~620-660 nm

Procedure:

-

Prepare a reaction mixture containing MES-NaOH buffer, MgCl2 (final concentration 10 mM), and enzyme extract in a microplate well.

-

Initiate the reaction by adding this compound (final concentration 2 mM).

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.[14]

-

After color development, measure the absorbance at ~620-660 nm.

-

Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with the phosphate standard solution.

Figure 3: Workflow for S6PP activity assay.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites.

General Protocol Outline:

-

Sample Preparation: Rapidly quench metabolism in tissue or cell samples, typically using liquid nitrogen or cold methanol. Extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Chromatographic Separation: Separate this compound from other isomers and matrix components using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor and product ion transitions for this compound and an appropriate internal standard (e.g., 13C-labeled this compound).

-

Quantification: Generate a standard curve using known concentrations of this compound to quantify the metabolite in the biological samples.

Implications for Health and Disease

The dysregulation of the this compound pathway has been implicated in the pathogenesis of several metabolic diseases.

The Polyol Pathway and Diabetic Complications

In hyperglycemic conditions, such as in uncontrolled diabetes, the polyol pathway becomes hyperactive.[15][16] Aldose reductase converts excess glucose to sorbitol, which can then be oxidized to fructose by sorbitol dehydrogenase. This pathway, while not directly involving this compound, highlights the metabolic link between glucose, sorbitol, and fructose. The accumulation of sorbitol in insulin-insensitive tissues like the lens, retina, and nerves can lead to osmotic stress and contribute to diabetic complications such as cataracts, retinopathy, and neuropathy.[16]

Fructose-Induced Metabolic Syndrome

High dietary fructose intake is strongly associated with the development of metabolic syndrome, characterized by central obesity, insulin resistance, dyslipidemia, and hypertension. The this compound pathway may contribute to these detrimental effects by:

-

Depleting NADPH: The conversion of fructose-6-phosphate to this compound consumes NADPH, which is essential for regenerating reduced glutathione, a key antioxidant. This can lead to increased oxidative stress.

-

Altering Redox Balance: The interconversion of this compound and fructose-6-phosphate influences the cellular NAD+/NADH ratio, which can impact a wide range of metabolic processes.

-

Providing Substrate for Lipogenesis: The sorbitol produced can be converted to fructose, which is a potent substrate for de novo lipogenesis in the liver.[17]

Future Directions and Therapeutic Opportunities

The this compound pathway represents a promising target for therapeutic intervention in metabolic diseases. The development of specific inhibitors for S6PDH or activators for S6PP could potentially mitigate the adverse effects of high fructose consumption. Further research is needed to fully elucidate the regulatory networks governing this pathway in different tissues and disease states. Advanced techniques such as metabolic flux analysis using stable isotope tracers will be invaluable in dissecting the dynamic regulation of this pathway and its contribution to overall metabolic homeostasis.

Conclusion

This compound is a key metabolite at the crossroads of fructose and glucose metabolism. The pathway involving its synthesis and degradation is intricately regulated and has profound implications for cellular redox balance, glycolytic flux, and the pathogenesis of metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of the role of this compound, offering valuable data and protocols to facilitate further research in this critical area of metabolic science. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic strategies to combat the growing epidemic of fructose-related metabolic disorders.

References

- 1. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Sorbitol-6-phosphatase - Wikipedia [en.wikipedia.org]

- 3. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SnRK1 kinase-mediated phosphorylation of transcription factor bZIP39 regulates sorbitol metabolism in apple - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Fructose-6-phosphate substrate cycling and hormonal regulation of gluconeogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hormonal control of fructose 2,6-bisphosphate concentration in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hormonal control of fructose 2,6-bisphosphate concentration and of phosphofructokinase 2 in the rat liver during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Polyol pathway - Wikipedia [en.wikipedia.org]

- 16. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Frontiers | The Contribution of Dietary Fructose to Non-alcoholic Fatty Liver Disease [frontiersin.org]

An In-Depth Technical Guide on Sorbitol-6-Phosphate Dehydrogenase (S6PDH): Function and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitol-6-phosphate dehydrogenase (S6PDH) is a key enzyme in the polyol pathway, catalyzing the NAD(P)H-dependent reduction of glucose-6-phosphate to this compound. This enzyme is of significant interest due to its central role in the biosynthesis of sorbitol, a sugar alcohol implicated in various physiological and pathological processes. In plants, particularly those of the Rosaceae family, S6PDH is pivotal for the synthesis of sorbitol as a primary photosynthetic product and transport sugar. In other organisms, the pathway in which S6PDH can participate is linked to complications arising from hyperglycemia, such as in diabetes. This technical guide provides a comprehensive overview of the function, mechanism, and key characteristics of S6PDH, including quantitative data, detailed experimental protocols, and visualizations of its metabolic context and experimental workflows.

Introduction

This compound dehydrogenase (EC 1.1.1.200) is an oxidoreductase that belongs to the aldo-keto reductase (AKR) superfamily.[1] Its primary function is the reversible catalysis of the following reaction:

D-Sorbitol-6-phosphate + NADP+ ⇌ D-Glucose-6-phosphate + NADPH + H+ [2]

In many organisms, the reaction proceeds preferentially in the direction of glucose-6-phosphate reduction to form this compound.[3] This is a critical step in the biosynthesis of sorbitol, which is subsequently dephosphorylated to sorbitol by this compound phosphatase.[4] The accumulation of sorbitol has been linked to osmotic stress and the pathogenesis of diabetic complications.[5] Conversely, in many plants of the Rosaceae family (e.g., apple, pear, and peach), sorbitol is a major product of photosynthesis and a primary long-distance transport carbohydrate.[4][6]

Function and Metabolic Role

S6PDH is a pivotal enzyme in the polyol pathway, which provides an alternative route for glucose metabolism. Under conditions of high glucose concentration, where the hexokinase pathway becomes saturated, excess glucose can be shunted into the polyol pathway.[5]

In plants of the Rosaceae family, S6PDH plays a crucial role in carbon partitioning and stress tolerance.[6] The synthesis of sorbitol, initiated by S6PDH, allows for the efficient transport of fixed carbon from source tissues (leaves) to sink tissues (fruits and roots).[4]

Sorbitol Metabolic Pathway

The metabolic pathway involving S6PDH is central to the synthesis and degradation of sorbitol.

References

- 1. benchchem.com [benchchem.com]

- 2. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properties and Functions of this compound Dehydrogenase, Sorbitol Dehydrogenase and Sorbitol Oxidase in Fruit and Cotyledon of Apple (Malus pumila Mill. Var. domestics Schneid.) | Semantic Scholar [semanticscholar.org]

- 5. This compound Dehydrogenase Expression in Transgenic Tobacco : High Amounts of Sorbitol Lead to Necrotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

The Pivotal Discovery of Sorbitol-6-Phosphate in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of sorbitol-6-phosphate as a key intermediate in the biosynthesis of sorbitol within plant tissues marked a significant advancement in our understanding of carbohydrate metabolism, particularly in species of the Rosaceae family. While a single, definitive publication announcing the "discovery" of this compound in plants is not readily apparent, a body of foundational research in the late 1970s and early 1980s collectively elucidated its existence and critical role. This technical guide consolidates the seminal findings from this era, presenting the experimental evidence, methodologies, and metabolic context that established this compound as a cornerstone of sorbitol synthesis in plants. Key contributions from researchers such as Bieleski, Redgwell, Yamaki, and Loescher laid the groundwork for our current knowledge. Their work on identifying and characterizing the enzymes this compound dehydrogenase and this compound phosphatase in plants like apple and apricot provided incontrovertible evidence for the presence of their substrate, this compound.

Data Presentation

The early research focused primarily on the enzymatic activities and the relative abundance of soluble carbohydrates rather than the direct quantification of the transient intermediate, this compound. The analytical techniques of the time, such as paper chromatography and enzymatic assays, were adept at identifying and quantifying stable end-products but faced challenges in measuring low concentrations of phosphorylated intermediates. The following tables summarize the key quantitative data from foundational studies that inferred the presence and significance of this compound.

| Plant Tissue | Enzyme Assayed | Key Finding | Implication for this compound | Reference |

| Apple (Malus domestica) Cotyledons | This compound Dehydrogenase (S6PDH) | A rise in S6PDH activity coincided with the accumulation of sorbitol. | The presence and activity of S6PDH necessitates the existence of its substrate, this compound, for the synthesis of sorbitol. | Yamaki, 1980 |

| Apricot (Prunus armeniaca) Leaves | Not specified | Indicated the existence of this compound as an intermediate in sorbitol biosynthesis. | Direct, albeit qualitative, evidence for the presence of this compound in plant tissue. | Bieleski and Redgwell, 1980 |

| Apple (Malus domestica) Leaves | Aldose-6-Phosphate Reductase (A6PR), Sorbitol Dehydrogenase (SDH) | A6PR (functionally equivalent to S6PDH) activity increased as leaves transitioned from sink to source, correlating with increased sorbitol levels. | The activity of the enzyme responsible for producing this compound is developmentally regulated and linked to sorbitol accumulation. | Loescher et al., 1982[1] |

| Plant Tissue | Carbohydrate Measured | Method | Key Quantitative Finding | Reference |

| Apple (Malus domestica) Leaves | Sorbitol, Sucrose (B13894), Glucose, Fructose | Not specified | Sorbitol is the major soluble carbohydrate. | Loescher et al., 1982[1] |

| Peach (Prunus persica) Phloem Sap | Sorbitol, Sucrose | Aphid Stylectomy | Sorbitol to sucrose molar ratio was approximately 4:1. | Moing et al., 1992 |

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the foundational papers of the late 1970s and early 1980s, which were instrumental in the indirect discovery and characterization of this compound's role in plant metabolism.

Extraction of Soluble Carbohydrates and Sugar Phosphates from Plant Tissues

This protocol is a generalized representation of the methods used for extracting sugars and their phosphorylated intermediates from plant tissues for subsequent analysis.

Materials:

-

Fresh plant tissue (e.g., apple leaves, apricot leaves)

-

Liquid nitrogen

-

80% (v/v) ethanol (B145695)

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Water bath

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a centrifuge tube.

-

Add 10 mL of boiling 80% ethanol to the tube.

-

Incubate the tube in an 80°C water bath for 15 minutes, vortexing occasionally.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the insoluble material.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction of the pellet with another 10 mL of 80% ethanol to ensure complete recovery of soluble carbohydrates.

-

Combine the supernatants. This extract contains soluble sugars and sugar phosphates, including this compound.

-

The extract can be concentrated by evaporation under vacuum for further analysis.

Separation of Sugar Phosphates by Paper Chromatography

Paper chromatography was a primary method for separating complex mixtures of sugars and their phosphorylated derivatives in the early studies.

Materials:

-

Whatman No. 1 chromatography paper

-

Chromatography tank

-

Solvent system (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v)

-

Plant extract (from Protocol 1)

-

Sugar phosphate (B84403) standards (e.g., glucose-6-phosphate, fructose-6-phosphate)

-

Drying oven

-

Spray reagent for visualization (e.g., molybdate (B1676688) reagent for phosphate esters)

Procedure:

-

Cut the chromatography paper to the desired size.

-

Using a pencil, draw a starting line approximately 2 cm from the bottom edge.

-

Spot a small, concentrated aliquot of the plant extract onto the starting line.

-

Spot known sugar phosphate standards on the same line for comparison.

-

Allow the spots to dry completely.

-

Pour the solvent system into the bottom of the chromatography tank and allow it to equilibrate.

-

Suspend the paper in the tank so that the bottom edge is submerged in the solvent, but the starting line is above the solvent level.

-

Seal the tank and allow the solvent to ascend the paper for several hours or overnight.

-

Remove the paper from the tank and mark the solvent front with a pencil.

-

Dry the chromatogram in a fume hood or drying oven.

-

Spray the paper with the molybdate reagent to visualize the phosphate-containing compounds, which will appear as distinct spots.

-

The retention factor (Rf) value for each spot can be calculated and compared to the standards to tentatively identify the sugar phosphates present in the extract.

Enzymatic Assay for this compound Dehydrogenase (S6PDH) Activity

The activity of S6PDH was a key indicator of the presence of the sorbitol synthesis pathway. This assay measures the NADP+-dependent oxidation of this compound or the NADPH-dependent reduction of glucose-6-phosphate.

Materials:

-

Crude enzyme extract from plant tissue

-

Tris-HCl buffer (pH 9.0)

-

This compound solution

-

NADP+ solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NADP+.

-

Add a known amount of the crude enzyme extract to the cuvette.

-

Initiate the reaction by adding the this compound solution.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the reduction of NADP+ to NADPH.

-

The rate of change in absorbance is proportional to the S6PDH activity.

-

A reverse reaction can be measured by monitoring the decrease in absorbance at 340 nm using glucose-6-phosphate and NADPH as substrates.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Sorbitol Biosynthesis

The following diagram illustrates the two-step conversion of glucose-6-phosphate to sorbitol, with this compound as the key intermediate.

Caption: The biosynthesis of sorbitol from glucose-6-phosphate.

Experimental Workflow for the Identification of this compound

Caption: Workflow for the discovery of this compound.

Conclusion

The discovery of this compound in plant tissues was a cumulative achievement built upon meticulous enzymatic and metabolic studies. Although direct isolation and quantification of this intermediate were challenging with the technologies of the time, the characterization of the biosynthetic enzymes, S6PDH/A6PR and S6PP, provided unequivocal evidence of its existence and central role in sorbitol synthesis. The foundational work of the early 1980s not only illuminated a key metabolic pathway in many economically important plant species but also paved the way for future research into the regulation of carbohydrate partitioning and its implications for plant development and stress response. This technical guide serves as a testament to these pioneering efforts and provides a valuable resource for contemporary researchers in plant science and drug development.

References

Sorbitol-6-phosphate as a precursor in sorbitol synthesis.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitol, a six-carbon sugar alcohol, plays a crucial role in various physiological and pathological processes across different biological kingdoms. In many plants, particularly those belonging to the Rosaceae family like apples and pears, sorbitol is a primary product of photosynthesis, a major translocated carbohydrate, and an important osmolyte for stress tolerance. In mammals, the synthesis of sorbitol from glucose via the polyol pathway is implicated in the pathogenesis of diabetic complications. The synthesis of sorbitol is a two-step enzymatic process where sorbitol-6-phosphate emerges as a key intermediate, acting as the direct precursor to sorbitol. This technical guide provides a comprehensive overview of the role of this compound in sorbitol synthesis, detailing the enzymatic reactions, kinetic parameters, experimental protocols for analysis, and the regulatory mechanisms governing this vital metabolic pathway.

The Sorbitol Synthesis Pathway: A Two-Step Conversion

The biosynthesis of sorbitol from glucose-6-phosphate is a concise and elegant pathway involving two key enzymatic reactions. This compound is the central intermediate in this conversion.

-

Formation of this compound: The first committed step is the reduction of D-glucose-6-phosphate to D-sorbitol-6-phosphate. This reaction is catalyzed by Aldose-6-Phosphate Reductase (A6PR) , also known as this compound Dehydrogenase (S6PDH). This enzyme utilizes NADPH as a reducing agent.[1][2]

-

Dephosphorylation to Sorbitol: The newly synthesized this compound is then dephosphorylated to yield sorbitol and inorganic phosphate (B84403) (Pi). This hydrolysis reaction is catalyzed by This compound Phosphatase (SorPP) .[3][4]

The overall reaction can be summarized as: D-Glucose-6-Phosphate + NADPH + H₂O → Sorbitol + NADP⁺ + Pi

The following diagram illustrates the core sorbitol synthesis pathway.

Quantitative Data on Key Enzymes

The efficiency and regulation of the sorbitol synthesis pathway are dictated by the kinetic properties of its constituent enzymes. Below is a summary of reported kinetic parameters for Aldose-6-Phosphate Reductase and this compound Phosphatase from various sources.

Table 1: Kinetic Parameters of Aldose-6-Phosphate Reductase (A6PR)

| Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Inhibitors | K_i_ | Reference |

| Loquat Leaves | D-Glucose-6-Phosphate | 11.6 | Not Reported | - | - | [5] |

| Loquat Leaves | D-Sorbitol-6-Phosphate | 2.22 | Not Reported | - | - | [5] |

| Pig Muscle | DL-Glyceraldehyde | Not Reported | Not Reported | - | - | [6] |

| Rice | D-Glucose-6-Phosphate | 15.9 ± 0.2 | Not Reported | - | - | [7] |

| Rice | D-Sorbitol-6-Phosphate | 7.21 ± 0.5 | Not Reported | - | - | [7] |

Table 2: Kinetic Parameters of this compound Phosphatase (SorPP)

| Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Inhibitors | K_i_ (mM) | Reference |

| Apple Leaves | D-Sorbitol-6-Phosphate | 0.85 | 89.8 | Sorbitol | 109 | [3][4] |

| Apple Leaves | Mg²⁺ | 0.29 | - | Fluoride, Vanadate, Molybdate (B1676688), Inorganic Phosphate | - | [3][4] |

Table 3: In Vivo Concentrations of Sorbitol and its Precursors

| Organism/Tissue | Compound | Concentration | Reference |

| Apple Leaf Sap | Sorbitol | > 300 mM | [3] |

| Peach Leaf Blade | Sorbitol | up to 415 mM | [3] |

| Transgenic Tobacco | Sorbitol | 0.2 to 130 µmol/g fresh weight | [8][9] |

Experimental Protocols

A thorough understanding of the sorbitol synthesis pathway necessitates robust experimental methodologies. The following sections provide detailed protocols for the key assays.

Protocol 1: Aldose-6-Phosphate Reductase (A6PR) Activity Assay

This spectrophotometric assay measures the activity of A6PR by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.[7]

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes (1 cm path length)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Substrate solution: 50 mM D-Glucose-6-Phosphate in Assay Buffer

-

Cofactor solution: 10 mM NADPH in Assay Buffer

-

Enzyme extract (purified or crude)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL Assay Buffer

-

100 µL Substrate solution (final concentration: 5 mM)

-

50 µL Cofactor solution (final concentration: 0.5 mM)

-

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the enzyme extract to the cuvette and mix immediately by inversion.

-

Measure the decrease in absorbance at 340 nm for 5-10 minutes, taking readings at 30-second intervals.

-

Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of A6PR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Protocol 2: this compound Phosphatase (SorPP) Activity Assay

This colorimetric assay determines SorPP activity by quantifying the amount of inorganic phosphate (Pi) released from this compound.[3]

Materials:

-

Microplate reader or spectrophotometer

-

Assay Buffer: 50 mM MES-NaOH, pH 6.8, containing 10 mM MgCl₂

-

Substrate solution: 20 mM D-Sorbitol-6-Phosphate in water

-

Stopping Reagent: 15% (w/v) Trichloroacetic acid (TCA)

-

Phosphate Detection Reagent: Freshly prepared by mixing 6 volumes of 0.42% ammonium (B1175870) molybdate in 1N H₂SO₄ with 1 volume of 10% ascorbic acid.

-

Enzyme extract (purified or crude)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

180 µL Assay Buffer

-

20 µL Substrate solution (final concentration: 2 mM)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding 20 µL of the enzyme extract and incubate at 30°C for 15 minutes.

-

Stop the reaction by adding 80 µL of the Stopping Reagent (TCA).

-

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.

-

Transfer 100 µL of the supernatant to a new tube or a well of a microplate.

-

Add 100 µL of the Phosphate Detection Reagent and incubate at 37°C for 30 minutes to allow for color development.

-

Measure the absorbance at 660 nm.

-

A standard curve using known concentrations of potassium phosphate should be prepared to quantify the amount of Pi released. One unit of SorPP activity is defined as the amount of enzyme that releases 1 µmol of inorganic phosphate per minute under the assay conditions.

Protocol 3: Quantification of Sorbitol and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sorbitol and its phosphorylated precursor in biological samples.[10][11]

Sample Preparation:

-

Freeze plant tissue or cell samples in liquid nitrogen and grind to a fine powder.

-

Extract the metabolites with a suitable solvent, such as a mixture of methanol, chloroform, and water (12:5:3, v/v/v).

-

Centrifuge the extract to remove cell debris.

-

The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

The final extract should be filtered through a 0.22 µm filter before injection into the HPLC system.

HPLC Conditions:

-

Column: A column suitable for carbohydrate analysis, such as an amino-based column (e.g., Aminex HPX-87C) or a mixed-mode column.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly used for amino columns. For ion-exchange columns, dilute sulfuric acid is often employed.

-

Detector: A Refractive Index (RI) detector is typically used for the detection of non-UV absorbing compounds like sorbitol. Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be used for enhanced sensitivity and specificity.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.

Signaling Pathways and Logical Relationships

The synthesis of sorbitol is not a static process but is tightly regulated to meet the metabolic needs of the organism and respond to environmental cues.

Experimental Workflow for Studying Sorbitol Synthesis

A typical experimental workflow to investigate the sorbitol synthesis pathway and its regulation is depicted below. This multi-step process integrates various biochemical and molecular biology techniques.

Regulatory Mechanisms of Sorbitol Synthesis

The activity of the sorbitol synthesis pathway is regulated at multiple levels, including substrate availability, feedback inhibition, and transcriptional control of the encoding genes.

-

Substrate Availability: The concentration of glucose-6-phosphate, the initial substrate, is a primary determinant of the flux through the pathway.

-

Feedback Inhibition: Sorbitol, the end product of the pathway, can act as a competitive inhibitor of this compound Phosphatase (SorPP), creating a negative feedback loop.[3]

-

Transcriptional Regulation: The expression of the genes encoding A6PR and SorPP can be regulated by developmental cues and environmental stresses such as drought and cold.[12] For instance, sorbitol itself can act as a signaling molecule, influencing the expression of genes involved in its own metabolism and other developmental processes.[13]

The following diagram illustrates some of the known regulatory interactions in the sorbitol synthesis pathway.

Conclusion

This compound stands as a critical metabolic intermediate at the heart of sorbitol biosynthesis. The enzymes responsible for its synthesis and dephosphorylation, Aldose-6-Phosphate Reductase and this compound Phosphatase, are key control points in this pathway. A comprehensive understanding of their kinetics, regulation, and the cellular concentrations of their substrates and products is essential for researchers in plant biology, metabolic engineering, and for professionals in drug development targeting diabetic complications. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of this important metabolic route. Future research, aided by the integration of multi-omics approaches and advanced analytical techniques, will undoubtedly further unravel the intricate regulatory networks governing sorbitol synthesis and its diverse physiological roles.

References

- 1. doctor2024.jumedicine.com [doctor2024.jumedicine.com]

- 2. Aldose-6-phosphate reductase (NADPH) - Wikipedia [en.wikipedia.org]

- 3. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]

- 4. pre-med.jumedicine.com [pre-med.jumedicine.com]

- 5. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound Dehydrogenase Expression in Transgenic Tobacco : High Amounts of Sorbitol Lead to Necrotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound dehydrogenase expression in transgenic tobacco. High amounts of sorbitol lead to necrotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]

- 13. Sorbitol mediates age-dependent changes in apple plant growth strategy through gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Localization of Sorbitol-6-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitol-6-phosphate (S6P) is a key intermediate in the biosynthesis of sorbitol, a sugar alcohol that plays a crucial role in photosynthesis, energy storage, and osmotic stress tolerance in many plants, particularly those in the Rosaceae family such as apples and pears. The subcellular localization of S6P is critical to understanding its metabolic fate and its regulatory functions within the cell. This technical guide provides an in-depth overview of the intracellular localization of S6P, detailing the experimental protocols used for its determination and exploring its involvement in cellular signaling pathways.

Data Presentation: Subcellular Distribution of this compound and Related Enzymes

Direct quantitative data on the concentration of this compound in various subcellular compartments is limited in publicly available literature. However, the localization of its synthesizing enzyme, this compound dehydrogenase (S6PDH), and its downstream product, sorbitol, provide strong indications of the sites of S6P synthesis and accumulation.

| Component | Chloroplast | Cytosol | Vacuole | Thylakoid Membrane |

| This compound Dehydrogenase (S6PDH) Activity Distribution | ~55% of total cellular activity[1] | ~35% of total cellular activity[1] | Not reported | Associated[1] |

| Inferred this compound Localization | Primary site of synthesis | Site of synthesis | Likely transient presence before dephosphorylation | Site of synthesis |

| Sorbitol Distribution (Downstream Product) | Present | Present | Predominant site of accumulation | Not reported |

Experimental Protocols

Subcellular Fractionation for Isolation of Organelles

This protocol describes the differential centrifugation method to separate major organelles from plant leaf tissue, which is a prerequisite for analyzing the subcellular localization of S6P.

Materials:

-

Fresh plant leaf tissue (e.g., apple leaves)

-

Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 0.1% (w/v) BSA, 5 mM DTT)

-

Wash buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂)

-

Sucrose (B13894) gradient solutions (e.g., 30-60% w/w linear or step gradient)

-

Homogenizer or mortar and pestle

-

Miracloth or nylon mesh

-

Refrigerated centrifuge and ultracentrifuge with appropriate rotors

-

Microscope for verifying organelle integrity

Procedure:

-

Homogenization: Harvest fresh leaf tissue and perform all subsequent steps at 4°C. Chop the tissue into small pieces and homogenize in ice-cold grinding buffer (ratio of 1:4, w/v) using a pre-chilled mortar and pestle or a blender.

-

Filtration: Filter the homogenate through several layers of Miracloth or nylon mesh to remove cell debris and intact tissue.

-

Differential Centrifugation:

-

Centrifuge the filtrate at a low speed (e.g., 500 x g) for 5 minutes. The resulting pellet will be enriched in intact chloroplasts. This is the Chloroplast-Enriched Fraction .

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes. The pellet will contain mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour. The supernatant from this step is considered the Cytosolic Fraction . The pellet contains the microsomal fraction (including endoplasmic reticulum and Golgi apparatus).

-

-

Chloroplast Purification (Optional): For higher purity, resuspend the chloroplast-enriched pellet in wash buffer and layer it onto a pre-formed sucrose density gradient. Centrifuge at 2,500 x g for 30 minutes. Intact chloroplasts will band at a specific density (e.g., at the 40%/52% sucrose interface). Carefully collect the chloroplast band.

-

Vacuole Isolation (Optional): Isolation of intact vacuoles requires enzymatic digestion of the cell wall to generate protoplasts, followed by gentle lysis and purification on a density gradient.

-

Fraction Purity Assessment: Assess the purity of each fraction by measuring the activity of marker enzymes specific to each compartment (e.g., chlorophyll (B73375) for chloroplasts, cytochrome c oxidase for mitochondria, and alcohol dehydrogenase for the cytosol).

Quantification of this compound

Once subcellular fractions are obtained, the concentration of S6P can be determined using enzymatic assays or chromatographic methods.

Enzymatic Assay for S6P (Coupled to NADP⁺ Reduction):

This assay is based on the oxidation of S6P to glucose-6-phosphate by S6PDH, with the concomitant reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Subcellular fractions (prepared as described above)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

NADP⁺ solution (e.g., 10 mM)

-

This compound dehydrogenase (S6PDH) enzyme (purified or commercially available)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Lyse the isolated organelles to release their contents. This can be achieved by sonication or by using a suitable detergent. Centrifuge to remove insoluble debris.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADP⁺ solution, and the sample extract.

-

Initiate Reaction: Start the reaction by adding S6PDH.

-

Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of NADPH production is directly proportional to the concentration of S6P in the sample.

-

Standard Curve: Generate a standard curve using known concentrations of S6P to quantify the amount in the samples.

Signaling Pathways and Experimental Workflows

Sorbitol Biosynthesis and Intracellular Transport

The synthesis of sorbitol from glucose-6-phosphate involves two key enzymatic steps. The initial conversion to this compound occurs in both the chloroplasts and the cytosol, followed by dephosphorylation to sorbitol.

Caption: Sorbitol biosynthesis pathway showing the localization of key enzymes and intermediates.

Experimental Workflow for S6P Subcellular Localization

This workflow outlines the key steps for determining the intracellular localization of this compound.

Caption: Workflow for the isolation and quantification of S6P in subcellular compartments.

Sorbitol Signaling Network

Sorbitol, derived from S6P, is not just a metabolite but also a signaling molecule that interacts with other signaling pathways, such as the Trehalose-6-phosphate (Tre6P) pathway, to regulate plant growth and development.

Caption: Simplified diagram of the sorbitol signaling network in plants.

Conclusion

The intracellular localization of this compound is primarily dictated by the distribution of its synthesizing enzyme, S6PDH, which is found in both the chloroplasts and the cytosol of plant cells. While direct quantification of S6P in these compartments remains a challenge, the methodologies outlined in this guide provide a robust framework for researchers to investigate its subcellular distribution and its role in cellular metabolism and signaling. A deeper understanding of S6P localization is essential for developing strategies to enhance stress tolerance in crops and for potential applications in drug development targeting metabolic pathways.

References

Genetic regulation of Sorbitol-6-phosphate metabolism.

An In-depth Technical Guide on the Genetic Regulation of Sorbitol-6-Phosphate Metabolism

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (S6P) is a pivotal intermediate in the biosynthesis and catabolism of sorbitol, a sugar alcohol with significant roles in various biological systems. In plants of the Rosaceae family, it is a primary product of photosynthesis and a major translocated carbohydrate. In bacteria, it is a key metabolite in the utilization of sorbitol as a carbon source. In humans, the broader polyol pathway, which includes sorbitol, is implicated in diabetic complications. The metabolic flux through S6P is tightly controlled by a sophisticated network of genetic and allosteric regulation. This document provides a comprehensive overview of the core enzymes, genetic control mechanisms, and regulatory pathways governing S6P metabolism. It includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a technical resource for research and development.

Core Enzymatic Machinery

The metabolism of this compound is primarily governed by two key enzymes that catalyze its synthesis and dephosphorylation.

-

This compound Dehydrogenase (S6PDH) : Also known as Aldose-6-Phosphate Reductase (A6PR), this enzyme catalyzes the NADPH-dependent reduction of glucose-6-phosphate to this compound.[1][2][3] This is often the rate-limiting step in sorbitol biosynthesis.[1] The systematic name for this enzyme is D-sorbitol-6-phosphate:NAD+ 2-oxidoreductase (EC 1.1.1.140).[4] In the reverse reaction, it oxidizes S6P to fructose-6-phosphate (B1210287).

-

This compound Phosphatase (SorPP) : This enzyme (EC 3.1.3.50) catalyzes the final step in sorbitol biosynthesis, the dephosphorylation of S6P to yield free sorbitol and inorganic phosphate (B84403) (Pi).[1][5][6]

Genetic Regulation Across Biological Systems

The genetic regulation of S6P metabolism varies significantly between plants, bacteria, and humans, reflecting its different physiological roles.

Regulation in Plants (Rosaceae)

In plants of the Rosaceae family (e.g., apple, peach, pear), sorbitol is a major photosynthetic product alongside sucrose (B13894).[2][7][8]

-

Transcriptional Control of S6PDH : The expression of the S6PDH gene is highly regulated by carbohydrate status. Studies in loquat have shown that S6PDH transcription is drastically increased by sucrose and its analogs, while it is decreased by sorbitol, suggesting a feedback inhibition mechanism.[9] This indicates that sucrose and sorbitol act as signaling molecules in the source organs.[9]

-

Role as a Signaling Molecule : Altering sorbitol synthesis through genetic modification has profound effects on global gene expression. Silencing the S6PDH gene in apple not only reduces sorbitol levels but also alters the expression of hundreds of other genes, including those involved in stress response, hormone stimuli, and metabolic processes.[7][8][10] This suggests sorbitol itself, or a derivative, plays a key role in a wider signaling network.[8] For instance, decreased sorbitol synthesis leads to the downregulation of specific NUCLEOTIDE BINDING/LEUCINE-RICH REPEAT (NLR) resistance genes, rendering the plants more susceptible to certain pathogens.[3]

-

Regulation of SorPP : The activity of SorPP is also subject to regulation. The enzyme is competitively inhibited by its product, sorbitol, providing another layer of feedback control on the pathway.[6]

Regulation in Bacteria

In bacteria such as Escherichia coli and lactic acid bacteria, sorbitol utilization is controlled by dedicated operons, commonly referred to as the gut or srl operons.[11][12]

-

The gut Operon Structure : These operons typically encode all the necessary machinery for sorbitol metabolism. This includes a sorbitol-specific phosphotransferase system (PTS) for transport and phosphorylation of sorbitol into the cell as this compound, the S6PDH enzyme (encoded by gutF or srlD) to convert S6P to fructose-6-phosphate for entry into glycolysis, and regulatory proteins.[11][12]

-

Regulatory Control : The expression of the gut operon is tightly controlled. In E. coli, it is regulated by two proteins: GutM, which acts as an activator, and GutR, which functions as a repressor.[11] The system is also subject to catabolite repression, where the presence of a preferred carbon source like glucose prevents the expression of the operon.[12] In an engineered Lactobacillus casei strain, the gutF gene was placed under the control of the lactose (B1674315) operon, making its expression inducible by lactose and repressed by glucose.[13]

This compound in Humans

In human cells, S6P is part of the broader polyol pathway, which converts glucose to fructose.[14] This pathway is particularly active in insulin-independent tissues like the lens, retina, and Schwann cells.[15][16]

-

Formation Pathways : this compound can be formed through several reactions in human tissues, including the reduction of glucose-6-phosphate by aldose reductase, the reduction of fructose-6-phosphate by sorbitol dehydrogenase, or the direct phosphorylation of sorbitol by a sorbitol kinase.[17]

-

Implications in Disease : During periods of hyperglycemia, such as in uncontrolled diabetes, excess glucose entering the polyol pathway leads to the accumulation of sorbitol.[14][15] Because sorbitol does not readily cross cell membranes, its accumulation causes osmotic stress, leading to cellular damage.[14][15] This process is implicated in the pathogenesis of diabetic complications, including cataracts and neuropathy.[15][16]

Quantitative Data on Key Enzymes

The kinetic properties of the core enzymes provide insight into their function and regulation. This data is crucial for metabolic modeling and drug development.

| Enzyme | Organism | Substrate | Km (mM) | Inhibitor | Ki (mM) | Specific Activity (µmol min-1 mg-1) | Reference |

| SorPP | Apple (leaves) | Sorbitol-6-P | 0.85 | Sorbitol | 109 (competitive) | 89.8 | [6] |

| S6PDH | Rice (Oryza sativa) | Glucose-6-P | 15.9 ± 0.2 | - | - | - | [18] |

| S6PDH | Rice (Oryza sativa) | Sorbitol-6-P | 7.21 ± 0.5 | - | - | - | [18] |

Visualizing Metabolic and Regulatory Networks

Diagrams generated using Graphviz provide clear visual representations of the complex pathways and regulatory circuits involved in S6P metabolism.

Caption: Core pathway of sorbitol biosynthesis from glucose-6-phosphate.

Caption: Genetic regulation of the bacterial gut operon.

Caption: Workflow for analyzing gene expression in response to a stimulus.

Experimental Protocols

This section outlines methodologies for key experiments commonly cited in the study of S6P metabolism.

Gene Expression Analysis by Real-Time PCR

This protocol is adapted from studies investigating the transcriptional regulation of S6PDH in plants.[9]

-

Sample Preparation : Excise mature leaf-petiole cuttings from the plant of interest. Place them in a solution (e.g., water, sorbitol solution, or sucrose solution) for a defined period (e.g., 2 days) under controlled environmental conditions (e.g., 20°C).

-

RNA Extraction : Freeze the collected tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to eliminate genomic DNA contamination.

-

cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

Real-Time PCR : Perform quantitative PCR using a suitable master mix (e.g., SYBR Green) on a real-time PCR system. Design primers specific to the target gene (S6PDH) and a reference housekeeping gene (e.g., Actin or Ubiquitin) for normalization.

-

Data Analysis : Calculate the relative transcript levels using the comparative CT (ΔΔCT) method. The expression level in the control group is typically set to 1, and the fold change in the treatment groups is calculated relative to the control.

Purification and Kinetic Analysis of this compound Phosphatase (SorPP)

This protocol is based on the purification of SorPP from apple leaves.[6]

-

Protein Extraction : Homogenize fresh leaf tissue in an ice-cold extraction buffer containing a buffering agent (e.g., Tris-HCl), protease inhibitors, and reducing agents. Centrifuge the homogenate to remove cell debris and collect the supernatant.

-

Ammonium (B1175870) Sulfate Precipitation : Fractionally precipitate the crude extract with ammonium sulfate. Collect the protein fraction that precipitates within a specific saturation range (e.g., 35-65%).

-

Column Chromatography : Purify the protein using a series of chromatography steps. A typical sequence includes:

-

Anion-exchange chromatography (e.g., DEAE-Sepharose).

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).

-

Size-exclusion chromatography (e.g., Sephacryl S-200). Monitor protein elution by measuring absorbance at 280 nm and assaying fractions for SorPP activity.

-

-

Enzyme Activity Assay : Measure SorPP activity by quantifying the release of inorganic phosphate (Pi) from this compound. The reaction mixture should contain a buffer (e.g., MES-NaOH, pH 6.8), MgCl2 (as the enzyme is Mg2+-dependent), a known concentration of sorbitol-6-P, and the enzyme fraction. Stop the reaction and measure Pi using a colorimetric method, such as the molybdate-ascorbic acid method.

-

Kinetic Analysis : To determine Km, vary the concentration of sorbitol-6-P while keeping other components constant. To determine Ki for an inhibitor like sorbitol, perform the assay at several fixed inhibitor concentrations while varying the substrate concentration. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Conclusion and Future Directions

The genetic regulation of this compound metabolism is a finely tuned process critical for carbon partitioning in plants, nutrient utilization in bacteria, and cellular homeostasis in humans. In plants, S6PDH is a key control point, regulated by sugar signaling. In bacteria, the gut operon provides an efficient, substrate-inducible system for sorbitol catabolism.

For drug development, these pathways present intriguing targets. Inhibiting the polyol pathway in humans remains a key strategy for mitigating diabetic complications. In the context of infectious diseases, targeting bacterial sorbitol metabolism could disrupt nutrient acquisition for pathogens. Furthermore, understanding the regulation of sorbitol metabolism in the gut microbiome could lead to the development of novel probiotics or prebiotics to modulate gut health.[11] Future research should focus on elucidating the detailed signaling cascades initiated by sorbitol and sucrose in plants and further characterizing the regulatory proteins of the bacterial operons to enable the rational design of targeted therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Sorbitol-6-phosphatase - Wikipedia [en.wikipedia.org]

- 6. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]

- 7. TRANSCRIPTOMIC ANALYSIS OF LEAVES OF TRANSGENIC APPLE SILENCED FOR this compound DEHYDROGENASE GENE | International Society for Horticultural Science [ishs.org]

- 8. TRANSCRIPTOMIC ANALYSIS OF LEAVES OF TRANSGENIC APPLE SILENCED FOR this compound DEHYDROGENASE GENE [actahort.org]

- 9. Sucrose induces expression of the this compound dehydrogenase gene in source leaves of loquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Characterization of the Sorbitol Utilization Cluster of the Probiotic Pediococcus parvulus 2.6: Genetic, Functional and Complementation Studies in Heterologous Hosts [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Sorbitol synthesis by an engineered Lactobacillus casei strain expressing a this compound dehydrogenase gene within the lactose operon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polyol pathway - Wikipedia [en.wikipedia.org]

- 15. Metabolism of Fructose, Sorbitol, Galactose and Ethanol – biochemistry [uw.pressbooks.pub]

- 16. youtube.com [youtube.com]

- 17. Formation of sorbitol 6-phosphate by bovine and human lens aldose reductase, sorbitol dehydrogenase and sorbitol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and functional characterization of this compound dehydrogenase protein from rice and structural elucidation by in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sorbitol-6-Phosphate Metabolism in Escherichia coli

Abstract

Sorbitol (also known as D-glucitol) is a six-carbon sugar alcohol that serves as a viable carbon and energy source for Escherichia coli. The entry of sorbitol into the cell's metabolic machinery is contingent on a specialized pathway in which sorbitol-6-phosphate (S6P) emerges as the central intermediate. This technical guide provides an in-depth examination of the sorbitol metabolic pathway in E. coli, focusing on the transport and phosphorylation of sorbitol, the enzymatic conversion of this compound, and the intricate genetic regulation of the controlling gut operon. We present collated quantitative data on enzyme kinetics and inhibition, detailed experimental protocols for key assays, and pathway diagrams to offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

The Sorbitol Metabolic Pathway: An Overview

The utilization of sorbitol in Escherichia coli is a highly regulated process that begins with its transport into the cell and simultaneous phosphorylation. This initial step is mediated by the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS).[1][2][3] The resulting product, this compound, is then oxidized to D-fructose-6-phosphate, a key glycolytic intermediate, thus merging the sorbitol catabolic pathway with central carbon metabolism.[1][2][4][5] The entire process is encoded by the genes of the gut (glucitol) operon, also referred to as the srl (sorbitol) operon.

Sorbitol Transport and Vectorial Phosphorylation

The uptake of sorbitol is a classic example of group translocation, where the substrate is chemically modified during its transport across the cell membrane. The sorbitol-specific PTS catalyzes this process, converting extracellular sorbitol directly into intracellular this compound.[1] The phosphate (B84403) donor for this reaction is phosphoenolpyruvate (B93156) (PEP).[1]

The key components of this system are:

-

General PTS Proteins: Enzyme I (EI) and the phosphocarrier protein (HPr), which are common to many PTS sugars.[6]

-

Sorbitol-Specific EII Complex: This membrane-bound complex is composed of three proteins encoded by the gut operon:

The phosphotransfer cascade proceeds from PEP to Enzyme I, then to HPr, and finally to the sorbitol-specific EII complex, which phosphorylates sorbitol as it enters the cell.

Oxidation to Fructose-6-Phosphate

Once inside the cytoplasm, this compound is oxidized to D-fructose-6-phosphate. This reaction is catalyzed by the NAD-dependent enzyme D-sorbitol-6-phosphate 2-dehydrogenase (S6PDH), which is encoded by the gutD (srlD) gene.[1][2][5] Fructose-6-phosphate can then directly enter the glycolytic pathway, linking sorbitol catabolism to the central energy-generating processes of the cell.[4]

References

- 1. Temperature-Dependent Fermentation of d-Sorbitol in Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Sugar Influx Sensing by the Phosphotransferase System of Escherichia coli | PLOS Biology [journals.plos.org]

- 4. PathBank [pathbank.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Characterization of the Sorbitol Utilization Cluster of the Probiotic Pediococcus parvulus 2.6: Genetic, Functional and Complementation Studies in Heterologous Hosts [frontiersin.org]

- 7. uniprot.org [uniprot.org]

The Pivotal Role of Sorbitol-6-Phosphate in Rosaceae Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitol-6-phosphate (S6P) is a central metabolic intermediate in plants belonging to the Rosaceae family, a diverse group that includes economically significant fruit trees such as apples, pears, peaches, and cherries. This technical guide provides an in-depth exploration of the function of S6P, detailing its biosynthesis, its critical role in the production of sorbitol—the primary photosynthetic product and translocated carbohydrate in many Rosaceae species—and its implications for carbon partitioning and stress tolerance. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and professionals in drug development interested in the unique metabolic pathways of this plant family.

Introduction

In the majority of plant species, sucrose (B13894) is the principal carbohydrate synthesized in photosynthetic tissues (sources) and transported to non-photosynthetic tissues (sinks) to fuel growth and development. However, many members of the Rosaceae family utilize a sugar alcohol, sorbitol, as their primary mobile photoassimilate.[1][2] The precursor to this vital molecule is this compound. The synthesis of sorbitol endows these plants with distinct physiological advantages, particularly in adapting to various environmental stresses. Understanding the regulation and function of S6P is therefore crucial for comprehending the unique carbon metabolism and stress physiology of Rosaceae plants. This knowledge can inform strategies for crop improvement and potentially unveil novel enzymatic targets for various applications.

Biosynthesis of this compound and Sorbitol

The synthesis of sorbitol from photosynthetic products occurs in the cytosol of source leaf cells and involves a two-step enzymatic pathway. This compound is the committed intermediate in this pathway.

Step 1: Synthesis of this compound

The first and rate-limiting step is the reduction of glucose-6-phosphate (G6P) to this compound. This reaction is catalyzed by the enzyme This compound dehydrogenase (S6PDH) , also known as aldose-6-phosphate reductase (A6PR).[3] This enzyme utilizes NADPH as a reductant.

-

Reaction: Glucose-6-phosphate + NADPH + H⁺ ⇌ this compound + NADP⁺

The expression and activity of S6PDH are tightly regulated, influencing the partitioning of carbon between the sorbitol and sucrose biosynthetic pathways, which both draw from the same cytosolic hexose-phosphate pool.[4]

Step 2: Dephosphorylation to Sorbitol

The newly synthesized this compound is then dephosphorylated to yield free sorbitol. This hydrolysis reaction is catalyzed by This compound phosphatase (SPP) .[5]

-

Reaction: this compound + H₂O → Sorbitol + Pi

The resulting sorbitol is then available for transport via the phloem to sink tissues.

Figure 1. Biosynthesis pathway of sorbitol from glucose-6-phosphate.

Core Functions of this compound and its Downstream Product, Sorbitol

The primary function of this compound is to serve as the direct precursor for sorbitol synthesis. The accumulation and transport of sorbitol, facilitated by S6P production, have several key physiological roles in Rosaceae plants.

Carbon Partitioning and Translocation

In many Rosaceae species, sorbitol represents the major form of carbon transported from source leaves to sink tissues such as fruits, flowers, and roots.[2] The activity of S6PDH is a critical determinant of the ratio of sorbitol to sucrose produced in the leaves.[4] Transgenic studies in apple have shown that suppressing S6PDH expression leads to a significant decrease in sorbitol and a corresponding increase in sucrose and starch accumulation in leaves.[2] This demonstrates the pivotal role of the S6P pathway in carbon partitioning.

Role in Stress Tolerance

Sorbitol, derived from S6P, acts as a compatible solute, playing a significant role in protecting plants against various abiotic stresses.

-

Drought and Salinity: Under conditions of water deficit or high salinity, the accumulation of sorbitol in the cytoplasm helps to lower the cellular water potential, thereby maintaining turgor and driving water uptake. This osmotic adjustment is crucial for cellular function under stress.[6]

-

Cold Stress: Sorbitol also functions as a cryoprotectant, helping to stabilize membranes and proteins at low temperatures and preventing cellular damage from ice crystal formation.[6]

The expression of S6PDH has been shown to be upregulated by salt and low-temperature stress, leading to increased sorbitol accumulation in leaves.[7]

Signaling and Developmental Roles

Emerging evidence suggests that sorbitol may also function as a signaling molecule, influencing gene expression and various developmental processes. For instance, sorbitol has been implicated in regulating flower bud formation and pollen tube growth in some Rosaceae species.[8] Furthermore, recent studies in pear have shown that sorbitol can promote the healing process of grafts.[1]

Quantitative Data

Enzyme Kinetics

The kinetic properties of the enzymes involved in sorbitol biosynthesis have been characterized in several Rosaceae species.

| Enzyme | Species | Substrate | Km | Ki | Optimal pH | Reference(s) |

| This compound Dehydrogenase (S6PDH) | Apple (Malus domestica) | Glucose-6-Phosphate | 2.8 mM | - | 8.7 | [9] |

| This compound | 12.0 mM | - | 10.0 | [9] | ||

| This compound Phosphatase (SPP) | Apple (Malus domestica) | This compound | 0.85 mM | - | 6.8 | [5] |

| Mg2+ | 0.29 mM | - | 6.8 | [5] | ||

| Sorbitol | - | 109 mM | 6.8 | [5] | ||

| Phosphoglucose (B3042753) Isomerase (PGI) - Cytosolic | Apple (Malus domestica) | This compound | - | 61 µM | - | [10] |